molecular formula C8H7BrClFO B3030458 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene CAS No. 909122-14-1

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

Cat. No.: B3030458
CAS No.: 909122-14-1
M. Wt: 253.49
InChI Key: JYSJFQALMJSPDV-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on the benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination and chlorination of an ethoxy-fluorobenzene precursor. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of multiple halogen atoms and an ethoxy group enhances its reactivity, allowing it to form stable intermediates and products. The specific pathways and molecular targets depend on the context of its application, such as drug development or material synthesis .

Comparison with Similar Compounds

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

Properties

IUPAC Name

1-bromo-3-chloro-4-ethoxy-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSJFQALMJSPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696903
Record name 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909122-14-1
Record name 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

606 g of the compound (b43) was added to a reactor in a nitrogen atmosphere, to which 570 g of bromine was added dropwise over 1 hour in a temperature range of 20 to 40° C., followed by stirring for 30 minutes. The resulting reaction mixture was washed with a saturated sodium thiosulfate aqueous solution, a 10% sodium hydroxide aqueous solution, and water. The resulting reaction mixture having been washed was subjected to fractional distillation under reduced pressure to obtain 760 g of 1-bromo-3-chloro-4-ethoxy-2-fluorobenzene (C2). The resulting compound (C2) was white solid and had a melting point of 65.4 to 66.1° C. and a boiling point of 125 to 127° C./8 mmHg.
Quantity
606 g
Type
reactant
Reaction Step One
Quantity
570 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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